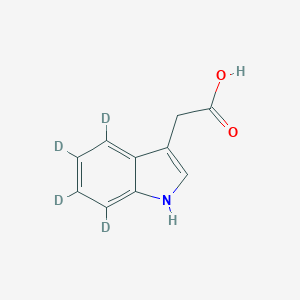
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 179.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (CAS No. 76937-77-4) is a deuterated derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and cytotoxic properties. The following sections will explore its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C10H9NO2
- Molecular Weight : 179.21 g/mol
- IUPAC Name : this compound
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 76937-77-4 |
| InChI | InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Biological Activity Overview
Research into the biological activity of this compound has revealed various potential applications:
Antioxidant Activity
Studies indicate that indole derivatives can exhibit significant antioxidant properties. For instance, compounds similar to IAA have demonstrated the ability to scavenge free radicals effectively. A study reported that certain indole-based compounds showed up to 32% inhibition in free radical scavenging assays at a concentration of 50 μg/mL .
Antibacterial Activity
The antibacterial potential of indole derivatives has been widely documented. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds were found to be as low as 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .
This suggests that this compound may possess similar antibacterial properties.
Cytotoxicity
In cytotoxicity assays such as the Brine Shrimp Lethality test, certain indole derivatives exhibited significant lethality with LC50 values around 5.7 μg/mL . This indicates a potential for further development in cancer therapeutics.
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives:
-
Indole Derivatives as Antimicrobial Agents :
Research has shown that various indole derivatives possess antimicrobial properties against a range of pathogens. One study highlighted that specific derivatives exhibited strong activity against both gram-positive and gram-negative bacteria . -
Antioxidant Studies :
A comparative analysis demonstrated that certain indole compounds displayed superior antioxidant activity when evaluated through total antioxidant capacity assays and reducing power assays . -
Cytotoxic Potential :
The cytotoxic effects of indole-based compounds have been evaluated in vitro against cancer cell lines. Results indicated promising activity that warrants further investigation into their mechanisms of action and potential therapeutic uses .
Propriétés
IUPAC Name |
2-(4,5,6,7-tetradeuterio-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














